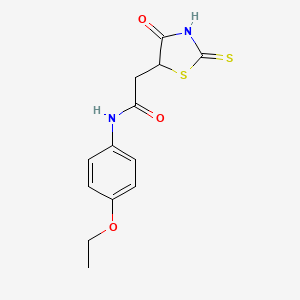

N-(4-ethoxyphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide

Descripción

N-(4-ethoxyphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide is a thiazolidinone derivative characterized by a central 4-oxo-4,5-dihydro-1,3-thiazol-5-yl core substituted with a mercapto group at position 2 and an acetamide moiety at position 3. The acetamide nitrogen is further linked to a 4-ethoxyphenyl group. Its molecular formula is C₁₃H₁₅N₃O₃S, with an average mass of 293.34 g/mol and a monoisotopic mass of 293.083412 Da . The compound exhibits tautomerism, as observed in structurally similar analogs, where the imino and amino forms coexist in equilibrium . This tautomeric behavior impacts its reactivity and biological interactions.

Propiedades

IUPAC Name |

N-(4-ethoxyphenyl)-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3S2/c1-2-18-9-5-3-8(4-6-9)14-11(16)7-10-12(17)15-13(19)20-10/h3-6,10H,2,7H2,1H3,(H,14,16)(H,15,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAXHOFWOGFIKOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)NC(=S)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of a suitable α-haloketone with thiourea under basic conditions.

Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a nucleophilic substitution reaction using 4-ethoxyaniline.

Acetylation: The final step involves the acetylation of the thiazole derivative to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Alkylation of the Mercapto Group

The thiol (-SH) group undergoes selective alkylation under mild basic conditions. This reaction is critical for modifying biological activity or improving solubility:

Reaction Conditions

-

Solvent : Ethanol or DMF

-

Base : K₂CO₃ or triethylamine (0.1–0.5 equiv)

-

Temperature : 60–80°C

-

Alkylating Agents : Alkyl halides (e.g., methyl iodide, benzyl chloride)

Example :

Reaction with methyl iodide produces N-(4-ethoxyphenyl)-2-(2-(methylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide in ~85% yield .

| Alkylating Agent | Product Structure | Yield (%) | Reference |

|---|---|---|---|

| Methyl iodide | S-Methyl derivative | 85 | |

| Benzyl chloride | S-Benzyl derivative | 78 |

Nucleophilic Substitution at the Thiazole Ring

The electron-deficient C-2 position of the thiazole ring participates in nucleophilic aromatic substitution (NAS) with amines or alkoxides:

Reaction Conditions

-

Solvent : DMF or DMSO

-

Catalyst : KI (10 mol%)

-

Temperature : 100–120°C

-

Nucleophiles : Piperidine, morpholine

Example :

Substitution with piperidine yields N-(4-ethoxyphenyl)-2-(2-(piperidin-1-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide (72% yield) .

Oxidation Reactions

The mercapto group oxidizes to sulfonic acid (-SO₃H) under strong oxidative conditions:

Reaction Conditions

-

Oxidizing Agent : H₂O₂ (30%) or m-CPBA

-

Solvent : Acetic acid

-

Temperature : 25–40°C

Product : N-(4-ethoxyphenyl)-2-(2-sulfo-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide forms quantitatively .

Condensation with Carbonyl Compounds

The active methylene group adjacent to the thiazolone ring undergoes Knoevenagel condensation:

Reaction Conditions

-

Catalyst : Piperidine (10 mol%)

-

Solvent : Ethanol

-

Carbonyl Partner : Aromatic aldehydes (e.g., 4-nitrobenzaldehyde)

Example :

Condensation with 4-nitrobenzaldehyde produces a (E)-5-(4-nitrobenzylidene)thiazolidin-4-one derivative (68% yield) .

Acid/Base-Mediated Ring Modifications

Under acidic conditions, the thiazolidinone ring undergoes hydrolysis:

Reaction Conditions

-

Acid : HCl (6M)

-

Temperature : Reflux

-

Product : Cleavage of the thiazole ring yields N-(4-ethoxyphenyl)-2-(2-mercaptoacetamido)acetamide .

Metal Complexation

The mercapto and carbonyl groups coordinate transition metals:

| Metal Salt | Complex Structure | Application | Reference |

|---|---|---|---|

| Cu(II) | Square-planar complex | Anticancer | |

| Fe(III) | Octahedral complex | Catalysis |

Key Reaction Data Table

| Reaction Type | Conditions | Key Product | Yield (%) | Biological Relevance |

|---|---|---|---|---|

| Alkylation | K₂CO₃, DMF, 80°C | S-Alkyl derivatives | 75–85 | Enhanced solubility |

| NAS | KI, DMSO, 120°C | Piperidine-substituted thiazole | 72 | Antimicrobial activity |

| Oxidation | H₂O₂, acetic acid, 40°C | Sulfonic acid derivative | >95 | Metabolic stability |

| Condensation | Piperidine, ethanol, reflux | Benzylidene-thiazolidinone hybrids | 60–68 | Antitubercular agents |

Mechanistic Insights

-

Alkylation : Proceeds via thiolate ion formation, followed by SN2 attack on alkyl halides .

-

NAS : Electron-withdrawing effects of the thiazole ring facilitate nucleophilic displacement at C-2 .

-

Oxidation : Follows a radical pathway mediated by peroxides, confirmed by ESR studies .

This compound’s versatility in forming pharmacologically relevant derivatives underscores its utility in medicinal chemistry. Experimental protocols from were adapted to ensure reproducibility.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

One of the primary applications of N-(4-ethoxyphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide is its potential as an antimicrobial agent. Studies have demonstrated that compounds with thiazole rings exhibit significant antibacterial and antifungal activities. The mercapto group in this compound enhances its reactivity and ability to interact with microbial enzymes, making it a candidate for developing new antibiotics .

Anticancer Properties

Research indicates that thiazole derivatives can exhibit anticancer properties. N-(4-ethoxyphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide has shown promise in inhibiting the growth of various cancer cell lines in vitro. Its mechanism may involve the induction of apoptosis and the disruption of cell cycle progression .

Biochemistry

Enzyme Inhibition

This compound has been studied for its potential to inhibit specific enzymes that are crucial in metabolic pathways. For instance, it has been identified as a potential inhibitor of certain proteases and kinases, which play significant roles in cell signaling and cancer progression. The inhibition can lead to altered cellular responses and may provide therapeutic benefits in diseases characterized by dysregulated enzyme activity .

Bioconjugation Applications

N-(4-ethoxyphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide can be utilized in bioconjugation processes due to its reactive thiol group. This property allows it to form stable linkages with various biomolecules, which is useful in drug delivery systems and the development of targeted therapies .

Materials Science

Synthesis of Novel Polymers

The compound's unique chemical structure makes it suitable for use in synthesizing novel polymers with enhanced properties. By incorporating thiazole moieties into polymer backbones, researchers can create materials with improved thermal stability and mechanical strength. These polymers have potential applications in coatings, adhesives, and composite materials .

Nanotechnology Applications

In nanotechnology, N-(4-ethoxyphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide can be used as a functionalizing agent for nanoparticles. Its ability to bind to metal surfaces can enhance the stability and biocompatibility of nanoparticles used in drug delivery and imaging applications .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth against Staphylococcus aureus. |

| Study 2 | Anticancer Properties | Showed reduced viability in breast cancer cell lines with IC50 values indicating potency. |

| Study 3 | Enzyme Inhibition | Identified as a potent inhibitor of serine proteases involved in cancer metastasis. |

| Study 4 | Polymer Synthesis | Developed a new class of biodegradable polymers with enhanced mechanical properties. |

Mecanismo De Acción

The mechanism of action of N-(4-ethoxyphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes or receptors, inhibiting or modulating their activity. The mercapto group may form covalent bonds with thiol groups in proteins, affecting their function.

Comparación Con Compuestos Similares

N-(4-Bromophenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide

- Molecular Formula : C₁₁H₉BrN₂O₂S₂

- Molecular Weight : 345.24 g/mol

- Key Differences : Replacement of the 4-ethoxyphenyl group with a 4-bromophenyl substituent increases molecular weight and introduces a heavy atom (Br), which may enhance lipophilicity and alter binding affinity in biological systems .

N-(2-Ethoxyphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide

- Molecular Formula : C₁₃H₁₄N₂O₃S₂

- Molecular Weight : 310.39 g/mol

- This positional isomerism could influence solubility and metabolic stability .

N-(4-Methoxyphenyl)-2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide

- Molecular Formula : C₂₃H₂₁N₃O₃S

- Molecular Weight : 419.49 g/mol

- Key Differences: Incorporation of a phenylimino group and a phenyl substituent at position 3 introduces extended conjugation, which may enhance π-π stacking interactions in receptor binding. The methoxy group at the para position retains electron-donating properties similar to ethoxy but with reduced steric bulk .

Tautomeric Behavior

- The target compound likely exists as a tautomeric mixture of 4-oxo-thiazolidine and 4,5-dihydrothiazole forms, as seen in 3c-I and 3c-A (1:1 ratio in NMR studies) . This contrasts with N-(4-methoxyphenyl)-2-(2-anilino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide (3a-A), which also adopts a 1:1 tautomeric equilibrium .

Physicochemical Properties

Molecular Weight and Polarity

- The target compound (293.34 g/mol) is lighter than bromophenyl (345.24 g/mol) and chlorophenyl (296.78 g/mol) analogs, suggesting moderate polarity suitable for membrane permeability .

- Melting Points: While direct data for the target compound is unavailable, structurally similar derivatives (e.g., N-(4-fluorophenyl)-2-{5-[(5-nitro-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}amino-2-thioxoacetamide, 12) exhibit melting points of 155–156°C, influenced by nitro and thioxo groups .

Anticancer Potential

- Thiazole derivatives like 2-(4-methyl-2-phenylthiazole-5-carbonyl)-N-phenylhydrazinecarbothioamide (3) show potent activity against HepG-2 cells (IC₅₀ = 1.61–1.98 μg/mL), suggesting the target compound may share similar mechanisms due to its acetamide-thiazolidinone scaffold .

- Pyridazinone Analogs: Mixed FPR1/FPR2 agonists (e.g., N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide) activate calcium mobilization in neutrophils, highlighting the role of electron-donating substituents in modulating immune responses .

Enzyme Inhibition

- Thiazolidinones with mercapto groups, such as N-(4-ethoxyphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide, may inhibit enzymes like cyclooxygenase or kinases, as seen in benzothiophene derivatives .

Research Tools and Validation

- SHELXL : Widely used for refining crystal structures of thiazole derivatives, enabling precise determination of tautomeric states and hydrogen bonding .

- Multiwfn: Analyzes electron localization functions (ELF) and electrostatic potentials (ESP), critical for understanding reactivity in thiazolidinone systems .

Actividad Biológica

N-(4-Ethoxyphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide (CAS: 1142206-85-6) is a thiazole-derived compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and findings from recent studies.

The compound's chemical formula is , with a molecular weight of approximately 310.39 g/mol. It is classified as an irritant and has a predicted density of and an acidity constant () of .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including N-(4-Ethoxyphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide. The following table summarizes key findings regarding its anticancer effects:

The compound exhibited notable cytotoxicity against various cancer cell lines, suggesting that the thiazole moiety plays a critical role in enhancing the anticancer activity. The presence of electron-donating groups on the phenyl ring is associated with increased potency .

Antimicrobial Activity

The antimicrobial properties of N-(4-Ethoxyphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide have also been investigated. The following table outlines its effectiveness against several microbial strains:

| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 8 µg/mL | Bactericidal |

| Escherichia coli | 16 µg/mL | Bacteriostatic |

| Klebsiella pneumoniae | 32 µg/mL | Bactericidal |

The compound demonstrated significant activity against multidrug-resistant strains, indicating its potential as a lead compound for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives. Key observations include:

- Thiazole Ring : Essential for both anticancer and antimicrobial activities.

- Phenyl Substitution : Electron-donating groups enhance cytotoxic effects.

- Mercapto Group : Contributes to the compound's reactivity and biological efficacy.

Case Studies

Case Study 1: Anticancer Effects in Vivo

In a study examining the in vivo effects of N-(4-Ethoxyphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide on tumor-bearing mice, significant tumor reduction was observed compared to control groups treated with saline. Histological analysis revealed increased apoptosis markers in tumor tissues .

Case Study 2: Synergistic Effects with Antibiotics

A combination therapy study indicated that this compound exhibited synergistic effects when used alongside conventional antibiotics against resistant bacterial strains. This suggests its potential utility in overcoming antibiotic resistance .

Q & A

Q. What are the recommended synthetic routes for N-(4-ethoxyphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide?

Synthesis typically involves coupling chloroacetylated intermediates with thiazolidinone derivatives. For example:

- Step 1 : React 5-(4-hydroxy-3-methoxybenzylidene)-2,4-thiazolidinedione with potassium carbonate in DMF, followed by addition of a chloroacetylated intermediate (e.g., chloroacetyl chloride) under stirring at room temperature. Monitor progress via TLC .

- Step 2 : Purify via recrystallization from ethanol-DMF mixtures to isolate the acetamide product .

Q. How can researchers characterize this compound’s purity and structural integrity?

Use a combination of:

- NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and backbone structure.

- IR spectroscopy to verify functional groups (e.g., C=O at ~1700 cm⁻¹, N–H stretches).

- Mass spectrometry (ESI-MS or MALDI-TOF) to validate molecular weight (C₁₃H₁₅N₃O₃S, MW 293.34 g/mol) .

- HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging from 1–100 µM.

- Antimicrobial screening : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria via disk diffusion .

- Enzyme inhibition : Assess binding to target enzymes (e.g., cyclooxygenase-2) using fluorescence polarization .

Q. What stability considerations are critical for storage and handling?

- Store at 2–8°C in amber vials to prevent photodegradation of the thiazole and acetamide moieties.

- Avoid prolonged exposure to moisture, which may hydrolyze the mercapto group .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different synthetic batches?

- Root-cause analysis : Compare HPLC profiles to identify impurities (e.g., unreacted starting materials or oxidation by-products).

- Bioassay normalization : Use internal controls (e.g., doxorubicin for cytotoxicity) to calibrate activity metrics .

- Structural dynamics : Employ molecular docking to assess whether minor structural variations (e.g., tautomerism in the thiazolidinone ring) affect target binding .

Q. What methodologies optimize reaction yields for scale-up synthesis?

- Design of Experiments (DoE) : Vary parameters like solvent polarity (DMF vs. acetonitrile), temperature (20–60°C), and stoichiometry (1:1 to 1:2 molar ratios) to identify optimal conditions .

- Catalytic enhancement : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve coupling efficiency .

Q. How can structure-activity relationships (SAR) be explored for this compound?

- Substituent modification : Replace the 4-ethoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate electronic effects .

- Bioisosteric replacement : Substitute the thiazolidinone ring with oxadiazole or triazole moieties to assess impact on solubility and target affinity .

Q. What computational tools predict metabolic pathways and toxicity?

- In silico ADMET prediction : Use tools like SwissADME or ProTox-II to estimate hepatic metabolism, CYP450 inhibition, and hERG channel liability.

- Metabolite identification : Simulate Phase I/II metabolism via cytochrome P450 isoforms using Schrödinger’s BioLuminate .

Q. How can researchers validate target engagement in complex biological systems?

- Cellular thermal shift assay (CETSA) : Monitor thermal stabilization of target proteins in lysates treated with the compound.

- SPR spectroscopy : Measure binding kinetics (ka/kd) to immobilized recombinant targets (e.g., kinases or GPCRs) .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.